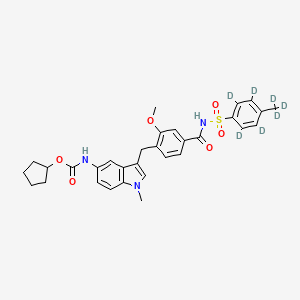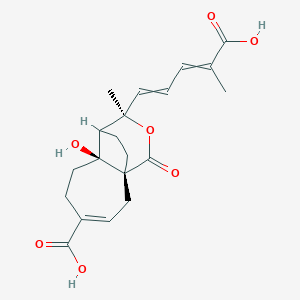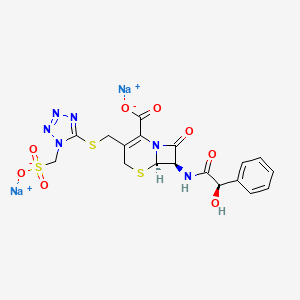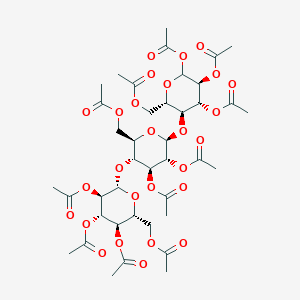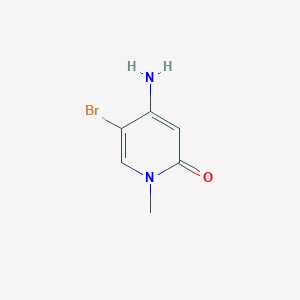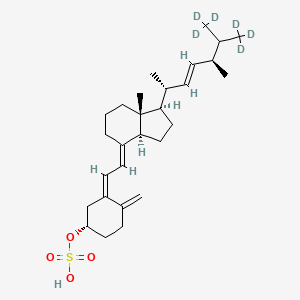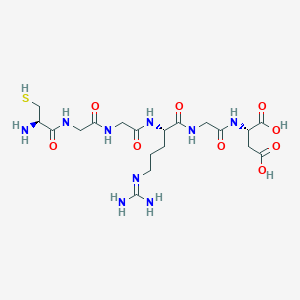
Cggrgd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cggrgd is a derivative of the RGD peptide, which includes cysteine as the N-terminal amino acid. The compound is synthesized using solid-phase peptide synthesis technology and is often used in scientific research due to its unique properties and applications .
Preparation Methods
Cggrgd is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound specifically involves the addition of amino2-cyanobenzothiazole to the surface of polycaprolactone (PCL) fibers for ammoniation . The reaction conditions are typically mild, making this method suitable for the covalent immobilization of bioactive molecules onto PCL .
Chemical Reactions Analysis
Cggrgd undergoes various chemical reactions, including:
Condensation Reactions: The compound can be functionalized onto PCL fibers through a condensation reaction between 2-cyanobenzothiazole and D-cysteine.
Reduction Reactions: This compound can be conjugated to gold nanoparticles through the reduction of gold salts in the presence of thiol-terminated ligands.
Substitution Reactions: The compound can participate in substitution reactions, particularly when functionalized onto surfaces for enhanced cell adhesion.
Common reagents used in these reactions include 2-cyanobenzothiazole, D-cysteine, and gold salts. The major products formed from these reactions are typically functionalized surfaces or nanoparticles with enhanced bioactivity .
Scientific Research Applications
Cggrgd has a wide range of scientific research applications:
Mechanism of Action
Cggrgd exerts its effects through its interaction with cell surface receptors. The RGD sequence within the compound is recognized by integrin receptors on the cell surface, facilitating cell adhesion and signaling pathways that promote cell spreading and proliferation . The molecular targets involved include integrin receptors, which play a crucial role in cell-matrix interactions .
Comparison with Similar Compounds
RGD Peptide: A basic form of the peptide without additional functional groups.
CGRGD: Another derivative with a different sequence.
RGDS: A variant with serine instead of aspartic acid.
Cggrgd stands out due to its specific sequence and functionalization capabilities, making it a valuable compound in various scientific research fields .
Properties
Molecular Formula |
C19H33N9O9S |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H33N9O9S/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23)/t9-,10-,11-/m0/s1 |
InChI Key |
JOAINURLILLAIC-DCAQKATOSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


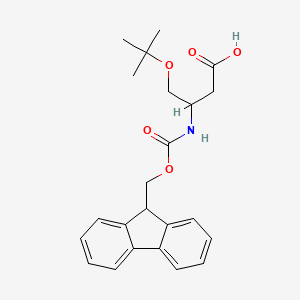
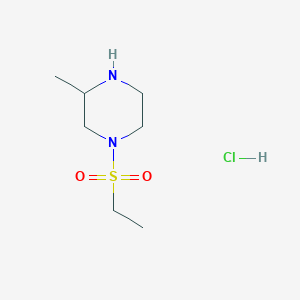
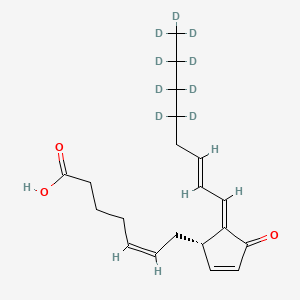
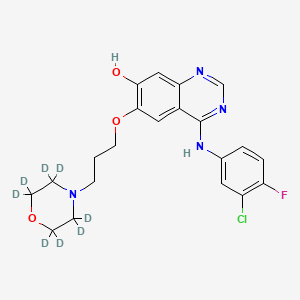
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
